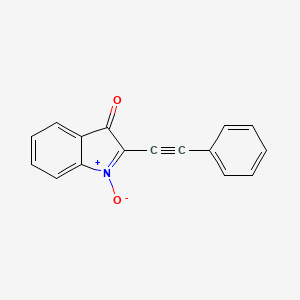
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide is a chemical compound with the molecular formula C16H9NO2 and a molecular weight of 247.24816 g/mol . This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylethynyl group and an oxide group attached to the indole core .
Preparation Methods
The synthesis of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be achieved through various synthetic routes. One common method involves the reaction of 3H-indol-3-one with phenylacetylene in the presence of a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Scientific Research Applications
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it finds applications in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be compared with other similar compounds, such as indole derivatives and phenylethynyl-substituted molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Similar compounds include:
- 3H-Indol-3-one
- 2-Phenylethynyl-indole
- Indole-3-carbinol
- 3H-Indol-3-one, 1-oxide
Properties
CAS No. |
185111-52-8 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-oxido-2-(2-phenylethynyl)indol-1-ium-3-one |
InChI |
InChI=1S/C16H9NO2/c18-16-13-8-4-5-9-14(13)17(19)15(16)11-10-12-6-2-1-3-7-12/h1-9H |
InChI Key |
NMXBBIPCJQLRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=[N+](C3=CC=CC=C3C2=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)
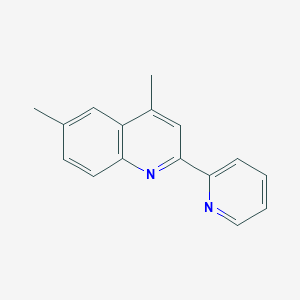
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)
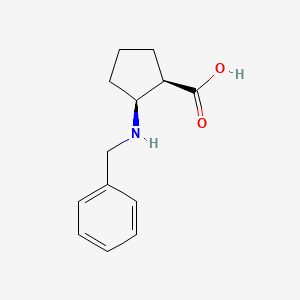

![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
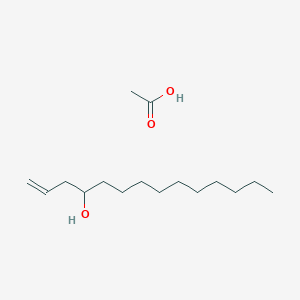
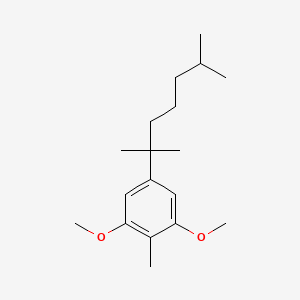
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
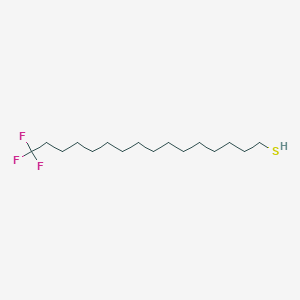
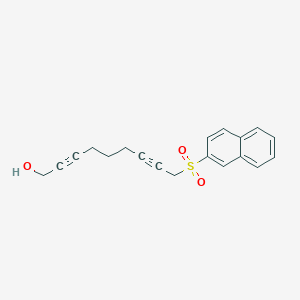
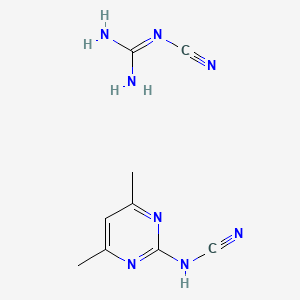
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
